![molecular formula C14H11N3O4S2 B2665133 3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-36-8](/img/structure/B2665133.png)
3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazine 1,1-dioxides. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction is carried out in pyridine with the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base . The intermediates formed during the reaction are cyclized to yield the desired 1,2,4-thiadiazine 1,1-dioxide . Industrial production methods may involve scalable electrosynthesis techniques, which offer high yields and technical relevance .
Chemical Reactions Analysis
3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it acts as an ATP-sensitive potassium channel opener, which inhibits insulin release . The compound also inhibits enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . These interactions contribute to its diverse biological activities.
Comparison with Similar Compounds
3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine 1,1-dioxides: These compounds share a similar core structure and exhibit similar biological activities.
1,2,4-Pyridothiadiazine 1,1-dioxides: These analogs have a pyridine ring instead of a benzene ring and also show cardiovascular and hypertensive effects.
Chlorothiazide and Hydrochlorothiazide: These are well-known diuretic and antihypertensive agents that belong to the same class of compounds.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which make it a valuable compound for various research applications.
Biological Activity
3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and other pharmacological areas. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C14H10N3O4S2, with a molecular weight of 383.8 g/mol. The presence of the nitro group and thiol moiety in its structure contributes significantly to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine exhibit notable anticancer properties. For instance, halogenated benzothiadiazine derivatives have demonstrated enhanced antineoplastic activity against various cancer cell lines, including prostate cancer and triple-negative breast cancer (TNBC). The structure-activity relationship (SAR) studies suggest that substituents on the benzothiadiazine scaffold can significantly influence cytotoxicity and selectivity towards malignant cells .
Table 1: Summary of Anticancer Activity Studies
Compound | Cell Line | IC50 (µM) | Selectivity |
---|---|---|---|
Compound A | TNBC | 0.5 | 10-fold over non-malignant |
Compound B | Prostate Cancer | 0.8 | 8-fold over non-malignant |
3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine | TBD | TBD | TBD |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar benzothiadiazine derivatives have shown promising antibacterial and antifungal activities against various pathogens. The presence of electron-withdrawing groups like nitro may enhance the antimicrobial efficacy by altering the compound's interaction with microbial targets .
Table 2: Antimicrobial Efficacy
Pathogen Type | Compound Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Gram-positive bacteria | Compound C | 32 µg/mL |
Gram-negative bacteria | Compound D | 16 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins.
- Antimicrobial Action : It may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on TNBC : A study involving a derivative with a similar structure demonstrated significant reduction in cell viability in TNBC models when treated with varying concentrations of the compound.
- Antimicrobial Trials : Clinical trials assessing the efficacy of benzothiadiazine derivatives against resistant strains of bacteria showed promising results, suggesting potential for development into therapeutic agents.
Properties
IUPAC Name |
3-[(3-nitrophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c18-17(19)11-5-3-4-10(8-11)9-22-14-15-12-6-1-2-7-13(12)23(20,21)16-14/h1-8H,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJNATQWWSRFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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